molecular formula C11H20F3NO2S B15089735 tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate

Cat. No.: B15089735
M. Wt: 287.34 g/mol
InChI Key: QPXCMKUHCVTTMY-UHFFFAOYSA-N
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Description

tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its unique structure, which includes a trifluoromethylthio group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable halide or sulfonate ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and chloroform.

Scientific Research Applications

tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate include:

Properties

Molecular Formula

C11H20F3NO2S

Molecular Weight

287.34 g/mol

IUPAC Name

tert-butyl N-[3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate

InChI

InChI=1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16)

InChI Key

QPXCMKUHCVTTMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CSC(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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